An In-depth Technical Guide to the Basic Chemical Properties of Tubuloside A
An In-depth Technical Guide to the Basic Chemical Properties of Tubuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubuloside A is a phenylethanoid glycoside first isolated from the stems of Cistanche tubulosa, a parasitic plant with a history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of Tubuloside A, presents its biological activities in a structured format, and outlines general experimental protocols for its analysis.
Chemical and Physical Properties
Tubuloside A is a complex glycoside characterized by a phenylethanoid aglycone and a sugar moiety. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C37H48O21 | [1][2][4] |
| Molecular Weight | 828.76 g/mol | [2][4] |
| CAS Number | 112516-05-9 | [1][2][4] |
| Appearance | Off-white to light yellow solid/powder | [2][5] |
| Purity | 95%~99% | [1] |
| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [4] |
Solubility and Stability
The solubility and stability of a compound are critical parameters for its experimental handling and formulation development.
| Solvent | Solubility | Notes | Source |
| DMSO | 50 mg/mL (60.33 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2][6] |
| Methanol | Soluble | - | [3][7] |
| Ethanol | Soluble | - | [5][7] |
| Water | Insoluble | - | [3] |
| Corn Oil | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO. | [2] |
| PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [2] |
| SBE-β-CD in Saline | ≥ 2.5 mg/mL (3.02 mM) | In a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline). | [2] |
Storage Conditions:
-
In solvent (-80°C): Stable for 6 months.[2]
-
In solvent (-20°C): Stable for 1 month, protect from light.[2]
Biological Activities
Tubuloside A exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.
| Activity | Description | Key Findings | Source |
| Hepatoprotective | Protects liver cells from damage. | Inhibited D-GalN-induced death of hepatocytes with an IC50 of 8.6 μM.[2][3] Alleviates diclofenac-induced hepato-nephro oxidative injury via the Nrf2/HO-1 signaling pathway.[8] | [2][3][8] |
| Antioxidant | Scavenges free radicals. | Shows stronger free radical scavenging activities than α-tocopherol against DPPH radicals and superoxide anions.[1][3] | [1][3] |
| Anti-inflammatory | Reduces inflammation. | Reduces nitrite accumulation in activated murine macrophages, indicating nitric oxide (NO) radical-scavenging activity.[1] | [1] |
| Antimitotic | Inhibits cell division. | Induces depletion of cell microtubules and triggers apoptosis. It inhibits tubulin polymerization more effectively than vinblastine.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of Tubuloside A are mediated through various signaling pathways. The diagram below illustrates the logical relationship between Tubuloside A and its key biological activities and mechanisms.
Caption: Logical relationship of Tubuloside A's properties and activities.
Experimental Protocols
Detailed experimental protocols for Tubuloside A are often specific to the research context. However, general methodologies for its extraction, purification, and analysis can be outlined.
1. Extraction and Isolation from Cistanche tubulosa
-
Objective: To extract and isolate Tubuloside A from its natural source.
-
General Procedure:
-
The dried and powdered stems of Cistanche tubulosa are extracted with a solvent such as methanol or ethanol.
-
The resulting crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to various chromatographic techniques for further purification.
-
Column chromatography using resins like Diaion HP-20, silica gel, or Sephadex LH-20 is commonly employed.
-
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
2. Analytical Identification and Quantification
-
Objective: To identify and quantify Tubuloside A in a sample.
-
Methods:
-
High-Performance Liquid Chromatography (HPLC): A common method for both qualitative and quantitative analysis.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
-
Detection: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
-
Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural identification of Tubuloside A.
-
3. In Vitro Hepatoprotective Activity Assay (D-GalN-induced Hepatocyte Death Model)
-
Objective: To evaluate the hepatoprotective effect of Tubuloside A.
-
General Procedure:
-
Primary hepatocytes are isolated from rats or mice.
-
The cells are cultured and treated with various concentrations of Tubuloside A.
-
After a pre-incubation period, D-galactosamine (D-GalN) is added to induce hepatocyte apoptosis.
-
Cell viability is assessed using methods like the MTT assay.
-
The concentration of Tubuloside A that inhibits 50% of the D-GalN-induced cell death (IC50) is calculated.[2][3]
-
The diagram below outlines a general workflow for the extraction and analysis of Tubuloside A.
Caption: General workflow for Tubuloside A extraction and analysis.
Conclusion
Tubuloside A is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its hepatoprotective, antioxidant, and anti-inflammatory properties, mediated through pathways such as Nrf2/HO-1, make it a significant subject for further research in drug development. This guide provides a foundational understanding of its chemical properties and a framework for its experimental investigation.
References
- 1. CAS 112516-05-9 | Tubuloside A [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tubuloside A | CAS:112516-05-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Tubuloside A | C37H48O21 | CID 21637830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tubuloside A CAS#: 112516-05-9 [amp.chemicalbook.com]
- 6. Tubuloside A - Immunomart [immunomart.com]
- 7. Tubuloside B | CAS:112516-04-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. Tubuloside A, a phenylethanoid glycoside, alleviates diclofenac induced hepato‐nephro oxidative injury via Nrf2/HO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
